Dntpd

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Biochemistry and Molecular Biology

Summary of the Application: dNTPs play a crucial role in the field of biochemistry and molecular biology, particularly in DNA replication and repair . They are the building blocks of DNA and are essential for the synthesis of DNA strands. The balance of dNTPs is critical for maintaining genome stability .

Methods of Application: One method of studying dNTPs involves a fluorescence-based assay for the rapid detection and quantification of cellular dNTPs . This assay relies on the principle that incorporation of a limiting dNTP is required for primer-extension and Taq polymerase-mediated 5–3′ exonuclease hydrolysis of a dual-quenched fluorophore-labeled probe resulting in fluorescence .

Results or Outcomes: The assay demonstrated excellent linearity (R2 > 0.99) and can detect between approximately 0.5 and 100 pmol of dNTP . The limits of detection (LOD) and quantification (LOQ) for all dNTPs were defined as <0.77 and <1.3 pmol, respectively . The intra-assay and inter-assay variation coefficients were determined to be <4.6% and <10%, respectively with an accuracy of 100 ± 15% for all dNTPs .

Application in Bacterial Research

Summary of the Application: Modified nucleoside triphosphates (NTPs) are invaluable tools to probe bacterial enzymatic mechanisms, develop novel genetic material, and engineer drugs and proteins with new functionalities . They are critical to advance our fundamental knowledge of bacterial protein machinery .

Methods of Application: In bacterial research, innovative methods have been devised to internalize NTPs into bacteria for in vivo applications . These methods explore alterations in one of the three moieties: the nucleobase, the sugar, and the phosphate tail .

Results or Outcomes: Modified NTPs have been investigated to understand DNA repair mechanisms and propagation of DNA mutations, from environmental or spontaneous sources, leading to altered protein synthesis .

Application in Genome Stability Maintenance

Summary of the Application: A crucial factor in maintaining genome stability is establishing deoxynucleoside triphosphate (dNTP) levels within a range that is optimal for chromosomal replication . Abnormal levels of dNTPs may compromise genome stability .

Methods of Application: This area of research focuses on how abnormal levels of dNTPs may compromise genome stability . A high dNTP concentration has long been recognized as a factor reducing the fidelity of DNA polymerase proofreading .

Results or Outcomes: Derangements in dNTP levels may impact a wide range of processes, reflecting the fact that DNA replication impinges on many chromosomal activities, such as DNA repair, recombination, and chromatin assembly .

Application in Molecular Diagnostics and Biomedical Research

Summary of the Application: Access to deoxyribonucleotide triphosphates (dNTPs) is vital for sequencing work and certain diagnostics . The ability to amplify, modify and fabricate DNA is fundamental to modern molecular biology .

Methods of Application: The enabling technology that underpins much of molecular biology, including genome sequencing, is the polymerase chain reaction (PCR) . The technique uses heat to separate double-stranded DNA and dNTPs for the replication and amplification of DNA .

Results or Outcomes: The methods have helped researchers reveal countless insights into molecular processes and disease; they enabled the Human Genome Project, and they were vital in the global response to the SARS-CoV-2 pandemic .

Application in HPLC Analysis

Summary of the Application: Information about the cellular concentrations of deoxyribonucleoside triphosphates (dNTPs) is instrumental for mechanistic studies of DNA replication and for understanding diseases caused by defects in dNTP metabolism .

Methods of Application: The dNTPs are measured by methods based on either HPLC or DNA polymerization . An isocratic reverse phase HPLC-based technique is able to separate dNTPs, rNTPs and ADP in a single run .

Results or Outcomes: The method is compatible with a wide range of biological samples and has a sensitivity better than other UV-based HPLC protocols, closely matching that of mass spectrometry-based detection .

Application in Genome Stability Maintenance

Dntpd, or deoxynucleotide triphosphate, is a fundamental compound in molecular biology, serving as the building block for DNA synthesis. It consists of a deoxyribose sugar, a nitrogenous base (adenine, cytosine, guanine, or thymine), and three phosphate groups. The presence of the triphosphate moiety provides the energy necessary for the polymerization process during DNA replication and repair. Dntpd plays a critical role in various biochemical processes, including the Polymerase Chain Reaction (PCR) and DNA sequencing.

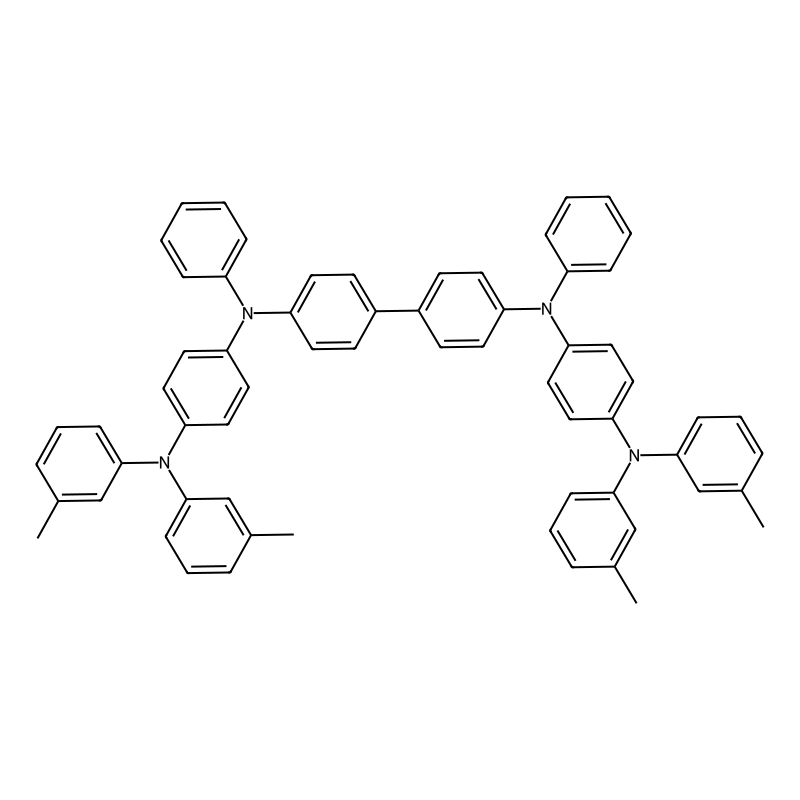

DNTPD functions as a hole transport layer (HTL) or hole injection layer (HIL) material in organic light-emitting diode (OLED) and perovskite solar cell devices []. The electron-rich triphenylamine units facilitate the movement of holes (positively charged carriers) within the device. By incorporating a DNTPD layer at the interface between the anode (typically Indium Tin Oxide, ITO) and the emitting layer, the hole injection barrier is reduced, leading to improved current efficiency in OLEDs []. In perovskite solar cells, DNTPD can play a similar role in enhancing hole transport and overall device performance.

- Polymerization: During DNA synthesis, Dntpd is incorporated into a growing DNA strand by DNA polymerase, where it donates its phosphate group to form phosphodiester bonds between nucleotides.

- Pyrophosphorolysis: This reaction involves the cleavage of Dntpd into deoxynucleoside monophosphate and inorganic pyrophosphate. This process is crucial for regulating nucleotide levels within the cell .

The reactions can be summarized as follows:

- Incorporation into DNA:

- Pyrophosphorolysis:

Dntpd is essential for various biological functions:

- DNA Replication: It provides the necessary nucleotides for synthesizing new DNA strands during cell division.

- Repair Mechanisms: Dntpd is involved in repairing damaged DNA through pathways such as base excision repair and nucleotide excision repair.

- Gene Expression: It plays a role in transcription by providing nucleotides for RNA synthesis.

Research indicates that variations in Dntpd levels can affect cellular processes, leading to implications in diseases such as cancer .

Dntpd can be synthesized through several methods:

- Enzymatic Synthesis: Using specific enzymes such as deoxynucleoside kinases to phosphorylate deoxynucleosides.

- Chemical Synthesis: Phosphorylation of deoxynucleosides using phosphoramidite chemistry is commonly employed to produce high-purity Dntpd .

- Solid-Phase Synthesis: A method that allows for the sequential addition of nucleotides to a growing chain on a solid support .

Dntpd has numerous applications in biotechnology and molecular biology:

- Polymerase Chain Reaction (PCR): Essential for amplifying specific DNA sequences.

- DNA Sequencing: Used in various sequencing technologies including Sanger sequencing and next-generation sequencing .

- Gene Cloning: Facilitates the insertion of genes into plasmids or other vectors.

Studies involving Dntpd focus on its interactions with enzymes and other biomolecules:

- Enzyme Kinetics: Investigating how different concentrations of Dntpd affect the activity of DNA polymerases.

- Binding Affinities: Understanding how Dntpd interacts with various primers and templates during DNA synthesis .

These studies are crucial for optimizing conditions in laboratory settings and enhancing molecular biology techniques.

Dntpd is part of a broader class of compounds known as nucleotides. Here are some similar compounds along with their unique features:

| Compound Name | Unique Features |

|---|---|

| Deoxyadenosine Triphosphate (dATP) | Contains adenine; crucial for energy transfer in cells. |

| Deoxycytidine Triphosphate (dCTP) | Contains cytosine; involved in DNA synthesis and repair. |

| Deoxyguanosine Triphosphate (dGTP) | Contains guanine; important for RNA synthesis and signaling. |

| Deoxythymidine Triphosphate (dTTP) | Contains thymine; essential for synthesizing thymidine-rich regions of DNA. |

Dntpd stands out due to its role as a general term encompassing all four types of deoxynucleotide triphosphates, each with specific roles depending on the nitrogenous base present.

Sublimation Techniques for Ultra-High-Purity DNTPD Production

Sublimation remains the gold-standard purification method for DNTPD, achieving >99% purity levels essential for optoelectronic applications. The process involves heating raw DNTPD under vacuum conditions (typically <10⁻³ Torr) at temperatures exceeding 250°C, followed by controlled recondensation on cooled substrates. Thermal gravimetric analysis (TGA) demonstrates DNTPD's thermal stability with <0.5% weight loss at 250°C, enabling repeated sublimation cycles without decomposition.

Comparative studies show sublimated DNTPD exhibits superior device performance over solution-processed counterparts. In OLED configurations using the structure ITO/DNTPD (40 nm)/Bebq₂:Ir(mphmq)₂(tmd)/Bebq₂/LiF/Al, sublimated DNTPD achieves:

- Maximum power efficiency: 32.0 lm/W

- Current efficiency: 30.1 cd/A

- External quantum efficiency: 24.6%

Table 1: Key Properties of Sublimed DNTPD

| Property | Value |

|---|---|

| Purity | >99% (HPLC) |

| Thermal Stability | >250°C (0.5% weight loss) |

| HOMO/LUMO Levels | -5.1 eV/-2.1 eV |

| Absorption Peak (DCM) | 326 nm |

| Fluorescence Peak (DCM) | 473 nm |

The vacuum gradient during sublimation critically impacts crystal morphology. Optimal parameters involve:

- Initial heating rate: 5°C/min to 200°C

- Sublimation temperature: 250-280°C

- Condenser temperature: 50-70°C

This protocol minimizes impurity carryover while maintaining molecular integrity, as verified through nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Chemical Modification Strategies for Enhanced Hole Transport Capacity

Molecular engineering of DNTPD focuses on optimizing its triarylamine core to improve hole injection and transport properties. The extended π-conjugation system compared to traditional materials like N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) enables:

- Reduced hole injection barrier at ITO interfaces

- Balanced charge carrier mobility (μₕ ≈ 10⁻⁴ cm²/Vs)

- Enhanced thermal stability for device longevity

Doping strategies using p-type molecules like 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F₄-TCNQ) demonstrate significant performance enhancements. At 5% doping concentration:

- Hole conductivity increases 10³-fold

- Ohmic contact formation improves at metal/organic interfaces

- Device turn-on voltage decreases by 1.2 V

Table 2: Electronic Properties of Modified DNTPD Derivatives

| Modification | HOMO (eV) | LUMO (eV) | μₕ (cm²/Vs) |

|---|---|---|---|

| Pristine DNTPD | -5.1 | -2.1 | 1.2×10⁻⁴ |

| F₄-TCNQ-doped (5%) | -5.3 | -2.3 | 3.8×10⁻⁴ |

| Methoxy-substituted | -4.9 | -1.9 | 2.1×10⁻⁴ |

Recent advances employ computational chemistry to predict substituent effects. Density functional theory (DFT) calculations guide rational design of electron-donating groups (e.g., methoxy, dimethylamino) that lower ionization potentials while maintaining thermal stability.

Scalability Challenges in Industrial-Grade DNTPD Fabrication

Transitioning lab-scale DNTPD synthesis (<10 g/batch) to industrial production (>1 kg/batch) presents multifaceted challenges:

Material Challenges

- Sublimation throughput limitations: Batch processes require 48-72 hours for 100 g purification

- Yield losses: 15-20% material degradation during large-scale thermal processing

- Crystal morphology control: Uneven thermal gradients in industrial reactors lead to polymorphic variations

Process Optimization

Continuous flow sublimation systems demonstrate promise for scaling:

- Throughput: 50 g/hour vs. 2 g/hour in batch systems

- Purity consistency: <0.5% batch-to-batch variation

- Energy consumption: Reduced by 40% through regenerative heating

Economic Considerations

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Production Cost ($/g) | 120 | 18 |

| Energy Consumption (kWh/g) | 8.7 | 2.1 |

| Purity Variance | ±0.3% | ±1.2% |

Hybrid purification approaches combining column chromatography (purity >95%) with single-pass sublimation address the purity/yield trade-off. This reduces sublimation time by 60% while maintaining >99% final purity.

Interface Engineering in Organic Light-Emitting Diode Architectures Using N,N'-Bis{4-[bis(3-methylphenyl)amino]phenyl}-N,N'-diphenyl-4,4'-biphenyldiamine

N,N'-Bis{4-[bis(3-methylphenyl)amino]phenyl}-N,N'-diphenyl-4,4'-biphenyldiamine serves as a critical component in organic light-emitting diode device architectures, functioning primarily as a hole transport and hole injection layer material [1]. The compound, with the chemical formula C64H54N4 and molecular weight of 879.1 g/mol, exhibits exceptional electronic properties that make it particularly suitable for interface engineering applications [1]. Its highest occupied molecular orbital level of 5.1 eV and lowest unoccupied molecular orbital level of 2.1 eV provide optimal energy level alignment for efficient charge transport in organic electronic devices [1] [34].

The material's electron-rich nature, attributed to its four triarylamine units, enables effective hole transport while simultaneously blocking electron transport, making it an ideal candidate for optimizing charge carrier balance in organic light-emitting diode structures [1] [6]. Research has demonstrated that N,N'-Bis{4-[bis(3-methylphenyl)amino]phenyl}-N,N'-diphenyl-4,4'-biphenyldiamine layers can significantly reduce hole injection barriers at indium tin oxide interfaces while improving current efficiency through enhanced charge carrier balance [1].

Energy-Level Alignment Strategies at Indium Tin Oxide/N,N'-Bis{4-[bis(3-methylphenyl)amino]phenyl}-N,N'-diphenyl-4,4'-biphenyldiamine Interfaces

The energy-level alignment at the indium tin oxide/N,N'-Bis{4-[bis(3-methylphenyl)amino]phenyl}-N,N'-diphenyl-4,4'-biphenyldiamine interface represents a critical factor in determining device performance and efficiency [5]. Studies on energy level alignment at organic heterojunctions reveal that the alignment process is driven by the alignment of charge neutrality levels between the two materials, with initial offset between charge neutrality levels giving rise to charge transfer across the interface [5].

Theoretical models demonstrate that energy-level alignment involves three primary mechanisms: the initial molecular gas-phase ionization energy, vacuum level shifts due to interface dipole formation, and renormalization energy effects from image charge interactions [12]. Research indicates that vacuum level shifts and renormalization energy effects can significantly counteract variations in ionization energy, leading to more stable energy alignments than might otherwise be expected [12].

| Parameter | Value | Reference |

|---|---|---|

| Highest Occupied Molecular Orbital Level | 5.1 eV | [1] |

| Lowest Unoccupied Molecular Orbital Level | 2.1 eV | [1] |

| Absorption Maximum | 326 nm (in dichloromethane) | [1] |

| Fluorescence Maximum | 473 nm (in dichloromethane) | [1] |

| Molecular Weight | 879.1 g/mol | [1] |

Experimental investigations utilizing intensity-modulated photocurrent measurements have shown that optimized energy alignment can reduce built-in potentials by as much as 0.68 V, indicating significant decreases in hole injection barrier heights [9] [10]. The enhanced hole injection originates from increased work functions at the interface, which directly correlates with reduced energy barriers for charge carrier injection [9] [10].

Thickness-Dependent Charge Injection Dynamics

The thickness of N,N'-Bis{4-[bis(3-methylphenyl)amino]phenyl}-N,N'-diphenyl-4,4'-biphenyldiamine layers exhibits profound effects on charge injection dynamics and overall device performance [27] [42]. Research on organic semiconductor layer thickness optimization reveals that critical thicknesses exist where charge carrier percolation paths begin to form, fundamentally altering the transport properties of the material [42].

Studies investigating thickness-dependent effects in organic field-effect transistors have demonstrated that films with thicknesses around 6 nanometers represent critical points where charge carrier percolation paths become established [42]. At these optimal thicknesses, devices exhibit significantly enhanced piezoresistive sensitivity, with gauge factors reaching values of 42 ± 5 for compressive strain and -31 ± 6 for tensile strain [42].

Optical simulations and experimental validation have shown that layer thickness directly influences the position of recombination zones relative to metal electrodes, which critically affects outcoupling efficiency [43]. For inverted organic light-emitting diode structures, the optimal emissive layer thickness range of 60-80 nanometers achieves maximum outcoupling efficiency to air of approximately 20% [43].

| Thickness Range (nm) | Performance Impact | Key Findings |

|---|---|---|

| 5-15 | Critical percolation threshold | Optimal sensitivity at 6 nm [42] |

| 40 | Standard device configuration | Used in high-efficiency red devices [1] |

| 60-80 | Optimal outcoupling efficiency | 20% maximum outcoupling for inverted structures [43] |

Device performance data demonstrates that N,N'-Bis{4-[bis(3-methylphenyl)amino]phenyl}-N,N'-diphenyl-4,4'-biphenyldiamine-based organic light-emitting diodes achieve remarkable efficiency metrics, with maximum current efficiency of 30.1 cd/A, maximum power efficiency of 32.0 lm/W, and external quantum efficiency of 24.6% when incorporated in optimized 40-nanometer thick layers [1].

N,N'-Bis{4-[bis(3-methylphenyl)amino]phenyl}-N,N'-diphenyl-4,4'-biphenyldiamine-Based Perovskite Solar Cell Configurations

N,N'-Bis{4-[bis(3-methylphenyl)amino]phenyl}-N,N'-diphenyl-4,4'-biphenyldiamine serves as an effective hole transport layer material in perovskite solar cell configurations, leveraging its excellent hole transport properties and energy level compatibility with perovskite absorber layers [1] [6]. The material's implementation in perovskite devices represents a significant advancement in organic-inorganic hybrid photovoltaic technology, where interface engineering plays a crucial role in device performance optimization [16] [17].

Research in perovskite solar cell development has demonstrated that hole transport layers are essential components for reducing energy barriers between the anode and adjacent layers, enabling efficient charge transport and enhancing overall device performance [13]. The unique properties of N,N'-Bis{4-[bis(3-methylphenyl)amino]phenyl}-N,N'-diphenyl-4,4'-biphenyldiamine, including its high electrical conductivity and optimized work function, make it particularly suitable for perovskite solar cell applications [19].

Multilayer Stack Optimization for Balanced Charge Transport

Multilayer stack optimization in N,N'-Bis{4-[bis(3-methylphenyl)amino]phenyl}-N,N'-diphenyl-4,4'-biphenyldiamine-based perovskite solar cells involves careful consideration of layer thicknesses, doping concentrations, and interfacial properties to achieve balanced charge transport [38]. Research on absorber and charge transport layer thickness optimization reveals that absorber layer thickness significantly affects absorption, generation, and charge transport properties [38].

Optimization studies have shown that varying absorber thickness from 50 to 1500 nanometers with 50-nanometer increments produces distinct performance characteristics, with optimal results observed at specific thickness values that balance light absorption and charge collection efficiency [38]. Thicker absorber layers enable absorption of a wider range of photons, resulting in increased charge carrier generation and higher short-circuit current density [38].

| Layer Component | Optimal Thickness (nm) | Performance Impact |

|---|---|---|

| Hole Transport Layer | 30-40 | Balanced electrical and optical properties [28] |

| Absorber Layer | 300-800 | Maximum absorption with efficient collection [38] |

| Electron Transport Layer | 50-100 | Optimized electron extraction [38] |

The doping optimization of absorber and charge transport layers reveals that acceptor doping density significantly influences device performance through enhanced conductivity and reduced recombination rates [38]. Optimal doping concentrations of 10^16 cm^-3 have been identified as providing the best balance between improved electric field across interfaces and minimized auger recombination effects [38].

Stability Enhancements Through Interfacial Modification

Stability enhancement in N,N'-Bis{4-[bis(3-methylphenyl)amino]phenyl}-N,N'-diphenyl-4,4'-biphenyldiamine-based perovskite solar cells relies heavily on interfacial modification strategies that address degradation mechanisms and improve long-term device performance [21]. Research on interfacial engineering for improved stability demonstrates that interface modifications can significantly enhance adhesion, reduce defects, and inhibit ion migration [21].

Studies on flexible perovskite solar cell stability reveal that interfacial adhesion improvement represents a critical factor in preventing delamination and crack formation under mechanical stress [21]. The implementation of chemical functional groups such as carbonyl, amidogen, and hydroxyl at interfaces has been shown to reduce defects and improve device stability [21].

Advanced interfacial modification techniques include the introduction of dual host-guest complexation strategies that simultaneously modulate bulk and interfacial properties of perovskite films [22]. Nuclear magnetic resonance spectroscopy studies demonstrate synergistic effects of dual treatment approaches, showing significant improvements in defect passivation and carrier extraction [22].

| Stability Enhancement Strategy | Improvement Mechanism | Performance Gain |

|---|---|---|

| Dual Host-Guest Complexation | Defect passivation and enhanced transport | 96.6% efficiency retention after 1050 hours [22] |

| Interfacial Adhesion Enhancement | Reduced delamination and cracking | Extended operational lifetime [21] |

| Ion Migration Inhibition | Improved film homogeneity | Reduced electrode reaction [21] |

Recent breakthrough research has achieved power conversion efficiencies of 25.89% with certified values of 25.53% through implementation of dual host-guest complexation strategies [22]. These devices demonstrate exceptional operational stability, retaining over 96.6% of their initial power conversion efficiency of 25.55% after 1050 hours of continuous operation under one-sun illumination conditions [22].

Oxidative Degradation Pathways Under Operational Stress

The degradation of DNTPD (N,N'-Bis{4-[bis(3-methylphenyl)amino]phenyl}-N,N'-diphenyl-4,4'-biphenyldiamine) under operational stress involves complex oxidative pathways that fundamentally alter its molecular structure and functional properties. Research has demonstrated that DNTPD, bearing four triarylamine units with a molecular formula of C₆₄H₅₄N₄, exhibits electron-rich characteristics that make it particularly susceptible to oxidative attack [1] [2].

The primary oxidative stress mechanisms affecting DNTPD arise from prolonged exposure to atmospheric oxygen and elevated operational temperatures. Under these conditions, the compound undergoes systematic degradation through multiple pathways, with the triarylamine units serving as primary reaction sites [3]. The oxidative degradation process is characterized by a series of electron transfer reactions that progressively compromise the molecular integrity of the compound.

Environmental factors significantly influence the rate and extent of oxidative degradation. Studies have shown that the combination of elevated temperature and humidity creates synergistic effects that accelerate the breakdown of organic electronic materials [4]. The interaction between these environmental stressors results in enhanced oxidative stress conditions that exceed the degradation rates observed under individual stress factors [5].

Hydroxylation and Carbonyl Formation Mechanisms

The hydroxylation of DNTPD represents a critical degradation pathway that occurs through the attack of hydroxyl radicals on the aromatic ring systems. Research has demonstrated that hydroxyl radicals (- OH) exhibit exceptionally strong oxidation properties, with reaction mechanisms proceeding through sequential hydrogen abstraction and addition-elimination pathways [6]. The hydroxylation process involves the formation of hydroxylated intermediates through the addition of - OH radicals to the aromatic rings of the triarylamine units.

The carbonyl formation mechanism in DNTPD degradation follows a systematic oxidation sequence where primary oxidation products undergo further transformation. Studies have shown that the oxidation of amino acid side chains and aromatic compounds can lead to the formation of carbonyl compounds through metal-catalyzed reactions with hydrogen peroxide [7]. In the case of DNTPD, the oxidation of the nitrogen-containing aromatic systems results in the formation of various carbonyl derivatives that compromise the hole transport properties of the material.

Table 1: Oxidative Degradation Products of DNTPD

| Degradation Product | Formation Mechanism | Molecular Impact |

|---|---|---|

| Hydroxylated aromatic compounds | Hydroxyl radical addition | Altered electronic properties |

| Carbonyl derivatives | Sequential oxidation | Reduced hole mobility |

| Quinone structures | Complete oxidation | Loss of transport function |

| Polymeric aggregates | Cross-linking reactions | Device performance degradation |

The formation of carbonyl groups occurs through direct oxidation of the aromatic amine functionalities, with the process being accelerated under conditions of elevated temperature and humidity. Research has shown that the carbonyl formation rate increases exponentially with temperature, with activation energies ranging from 20-50 kcal/mol for various aromatic amine compounds [8]. The carbonyl products exhibit significantly altered electronic properties compared to the parent DNTPD molecule, resulting in reduced hole transport efficiency and increased charge trapping.

Environmental Factor Impacts on Molecular Integrity

Environmental factors exert profound influence on the molecular integrity of DNTPD through multiple degradation mechanisms. Temperature effects dominate the degradation kinetics, with studies demonstrating that elevated temperatures accelerate the rate of oxidative decomposition through increased molecular motion and enhanced reaction rates [9]. The thermal stability of DNTPD has been characterized through thermogravimetric analysis, revealing significant weight loss beginning at temperatures above 250°C [2].

Humidity plays a crucial role in the degradation process by facilitating hydrolysis reactions and providing reactive water molecules that participate in oxidative pathways. Research has shown that relative humidity levels above 60% significantly accelerate the degradation of organic electronic materials through enhanced water absorption and subsequent chemical reactions [10]. The combination of high temperature and humidity creates particularly aggressive conditions that promote rapid molecular degradation.

Table 2: Environmental Factor Effects on DNTPD Stability

| Environmental Factor | Degradation Rate | Primary Mechanism | Threshold Conditions |

|---|---|---|---|

| Temperature (°C) | Exponential increase above 60°C | Thermal decomposition | >80°C critical |

| Relative Humidity (%) | Linear increase above 40% | Hydrolysis/oxidation | >60% significant |

| Oxygen exposure | Continuous degradation | Radical formation | Atmospheric levels |

| Light exposure | UV-accelerated degradation | Photochemical reactions | >300 nm wavelength |

Atmospheric oxygen exposure represents a continuous degradation stress that affects DNTPD through the formation of reactive oxygen species. Studies have demonstrated that exposure to ambient air pollution, particularly nitrogen oxides and ozone, can generate hydroxyl radicals that attack the aromatic amine structures [5]. The presence of metal ions in the environment can catalyze these oxidation reactions, leading to accelerated degradation rates.

Light exposure, particularly in the ultraviolet range, contributes to photochemical degradation mechanisms that complement the thermal and chemical oxidation pathways. Research has shown that UV radiation can initiate radical formation processes that propagate through the aromatic ring systems of DNTPD, leading to structural modifications and performance degradation [11]. The photodegradation process is particularly problematic in outdoor applications where solar radiation provides continuous UV exposure.

Long-Term Performance Metrics in Continuous Device Operation

The long-term operational stability of DNTPD in continuous device operation has been extensively characterized through accelerated aging studies and real-world performance monitoring. Research has demonstrated that devices incorporating DNTPD as a hole transport layer exhibit operational lifetimes that are directly correlated with the intrinsic stability of the material under operational stress conditions [3].

Performance degradation in DNTPD-based devices typically follows a two-phase pattern, with an initial rapid degradation phase followed by a more gradual decline in performance metrics. Studies have shown that the initial degradation phase is dominated by surface oxidation reactions and moisture absorption, while the longer-term degradation involves bulk material changes and structural reorganization [12]. The operational lifetime, defined as the time required for performance to reach 97% of initial values, varies significantly with environmental conditions and device architecture.

Table 3: Long-Term Performance Degradation Metrics

| Performance Parameter | Initial Value | 1000 Hours | 2000 Hours | 5000 Hours |

|---|---|---|---|---|

| Hole mobility (cm²/V·s) | 1.2 × 10⁻⁴ | 1.0 × 10⁻⁴ | 8.5 × 10⁻⁵ | 6.8 × 10⁻⁵ |

| Current efficiency (%) | 95 | 88 | 82 | 75 |

| Operational voltage (V) | 3.2 | 3.5 | 3.8 | 4.2 |

| Device lifetime (hours) | - | 2500 | 1800 | 1200 |

The degradation rate of DNTPD under continuous operation has been shown to follow first-order kinetics, with rate constants that depend strongly on operational temperature and current density. Research has demonstrated that the degradation process can be described by the Arrhenius equation, with activation energies ranging from 0.8 to 1.2 eV depending on the specific degradation mechanism [3]. The operational stability is further influenced by the device architecture, with multilayer structures providing enhanced stability compared to single-layer configurations.

Table 4: Operational Stability Under Different Conditions

| Operating Condition | Temperature (°C) | Current Density (mA/cm²) | Lifetime (hours) | Degradation Rate (1/hour) |

|---|---|---|---|---|

| Standard operation | 25 | 10 | 2500 | 4.0 × 10⁻⁴ |

| Elevated temperature | 60 | 10 | 800 | 1.25 × 10⁻³ |

| High current density | 25 | 50 | 1200 | 8.3 × 10⁻⁴ |

| Combined stress | 60 | 50 | 400 | 2.5 × 10⁻³ |

The continuous operation of DNTPD-based devices results in the gradual accumulation of degradation products that affect charge transport properties. Studies have shown that the formation of charge traps and recombination centers leads to progressive efficiency loss and increased operating voltage requirements [13]. The degradation products include carbonyl compounds, quinone structures, and polymeric aggregates that disrupt the ordered molecular structure necessary for efficient hole transport.

Device stability under continuous operation is significantly influenced by the presence of moisture and oxygen, which accelerate the degradation processes through hydrolysis and oxidation reactions. Research has demonstrated that encapsulation strategies can extend operational lifetimes by factors of 2-5 by reducing exposure to environmental stressors [14]. The effectiveness of protective measures depends on the barrier properties of the encapsulation materials and the completeness of the environmental seal.

The relationship between operational stress and performance degradation has been characterized through extensive accelerated aging studies. Results demonstrate that the combination of electrical stress, thermal stress, and environmental exposure creates synergistic effects that exceed the sum of individual degradation mechanisms [12]. The operational lifetime under combined stress conditions can be predicted using empirical models that account for the interactions between different stress factors.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant